

# "Methyl 2-chloro-5-fluoro-3-methylbenzoate"

## molecular weight

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### Compound of Interest

**Compound Name:** Methyl 2-chloro-5-fluoro-3-methylbenzoate

**Cat. No.:** B1435175

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An In-Depth Technical Guide to **Methyl 2-chloro-5-fluoro-3-methylbenzoate**

## Executive Summary

This technical guide provides a comprehensive analysis of **Methyl 2-chloro-5-fluoro-3-methylbenzoate**, a halogenated aromatic ester of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight, and delves into its structural characteristics, plausible synthetic pathways, and applications as a versatile chemical intermediate. By synthesizing data from established chemical databases and analogous compound preparations, this guide offers field-proven insights and detailed experimental protocols relevant to drug development professionals. The strategic placement of chloro, fluoro, and methyl groups on the benzoate scaffold makes this molecule a valuable building block for creating more complex, biologically active compounds.

## Core Physicochemical Properties and Molecular Identification

**Methyl 2-chloro-5-fluoro-3-methylbenzoate** is a polysubstituted aromatic compound. Its precise arrangement of functional groups—a methyl ester, a chlorine atom, a fluorine atom, and a methyl group—imparts specific reactivity and physical characteristics that are crucial for its application in targeted synthesis.

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in reaction planning, analytical characterization, and registration in chemical databases. The molecular weight of **Methyl 2-chloro-5-fluoro-3-methylbenzoate** is 202.61 g/mol. This value is derived from its chemical formula,  $C_9H_8ClFO_2$ , and is consistent with structurally similar isomers.[\[1\]](#)

## Data Summary Table

Property	Value	Source / Method
Molecular Weight	202.61 g/mol	Calculated (and confirmed by isomeric data <a href="#">[1]</a> )
Molecular Formula	$C_9H_8ClFO_2$	Deduced from IUPAC Name
IUPAC Name	Methyl 2-chloro-5-fluoro-3-methylbenzoate	N/A
Canonical SMILES	$COC(=O)C1=C(C(=CC(=C1)F)C)Cl$	N/A
InChI Key	(Inferred from Isomer)	N/A
CAS Number	1379341-19-1 (for isomer Methyl 3-chloro-5-fluoro-2-methylbenzoate)	BLD Pharm <a href="#">[1]</a>

## Chemical Structure Diagram

The structural arrangement of substituents on the benzene ring is critical to the molecule's chemical behavior. The diagram below illustrates the precise placement of each group.

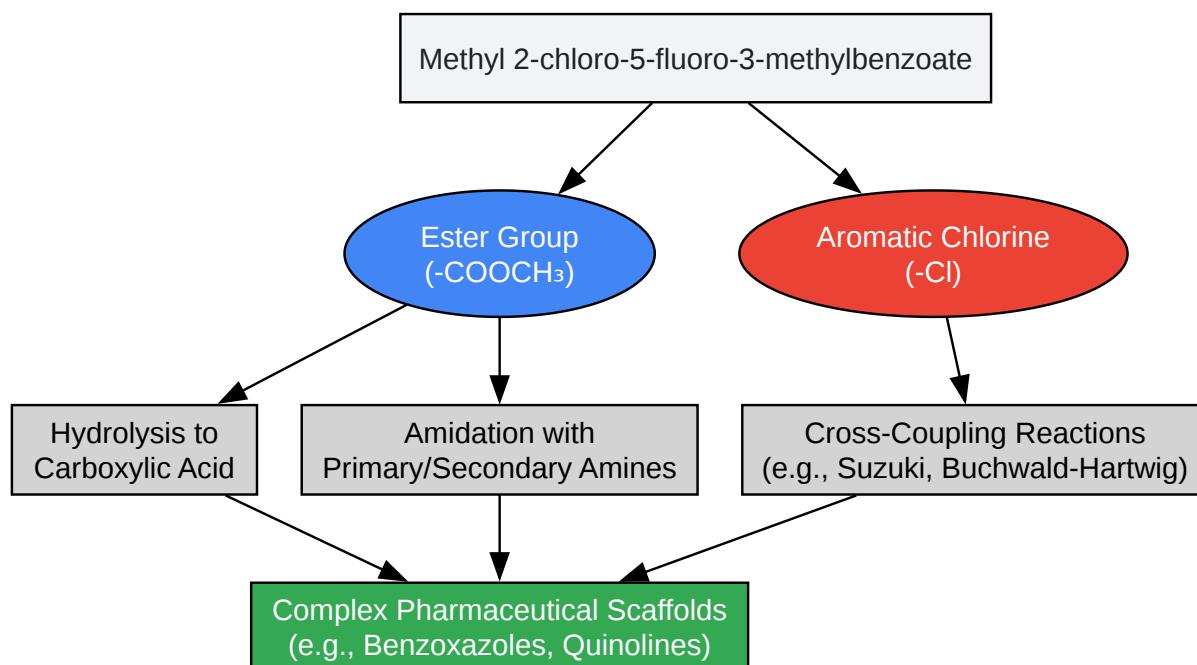
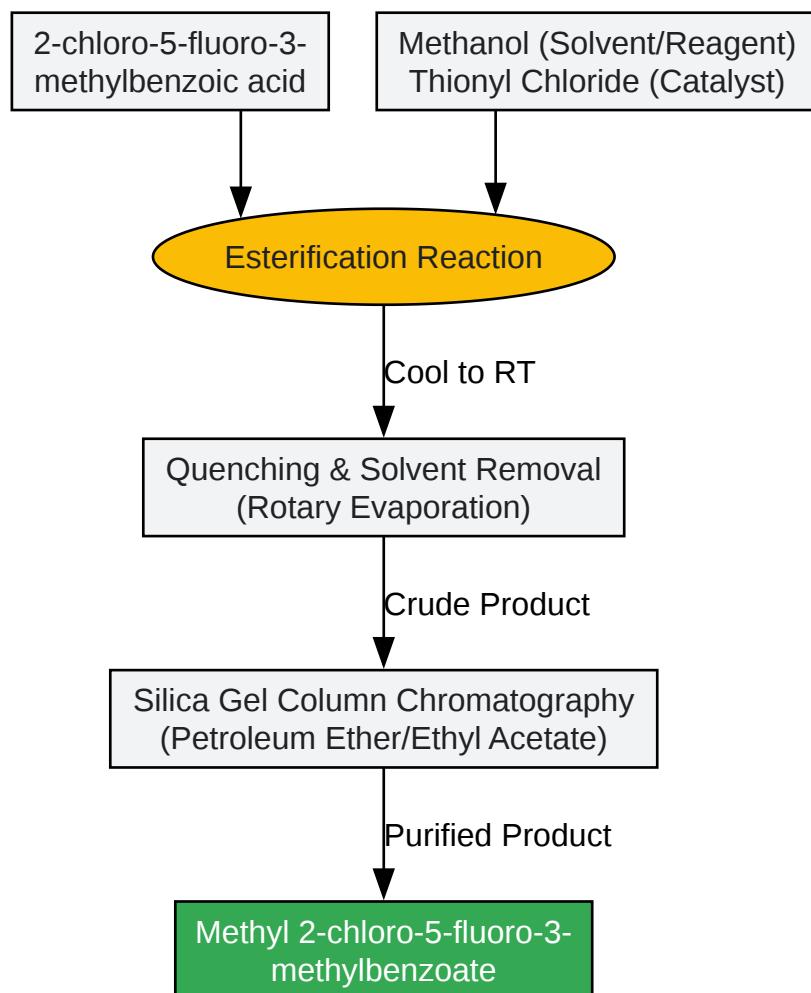
Caption: Chemical structure of **Methyl 2-chloro-5-fluoro-3-methylbenzoate**.

## Synthesis, Reactivity, and Mechanistic Insights

As a substituted benzoate, this compound is typically synthesized from its corresponding carboxylic acid precursor, 2-chloro-5-fluoro-3-methylbenzoic acid. The most common and industrially scalable method for this transformation is Fischer esterification or esterification via an acid chloride intermediate.

## Plausible Synthetic Workflow

The synthesis logically proceeds via the esterification of the parent acid. This approach is well-documented for analogous structures and provides high yields with manageable purification.[\[2\]](#)



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## Sources

- 1. 1379341-19-1|Methyl 3-chloro-5-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
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